Cas no 1256355-77-7 (2-(2-Cyanophenylmethoxy)phenylboronic acid)

2-(2-Cyanophenylmethoxy)phenylboronic acid is a boronic acid derivative featuring a cyanophenylmethoxy substituent, which enhances its utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The presence of the boronic acid group allows for efficient palladium-catalyzed bond formation with aryl or vinyl halides, while the cyanophenylmethoxy moiety may influence reactivity and stability. This compound is valuable in synthetic organic chemistry for constructing complex biaryl structures, often employed in pharmaceutical and materials science research. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for precision synthesis. Proper handling under inert conditions is recommended to preserve its stability.
2-(2-Cyanophenylmethoxy)phenylboronic acid structure
1256355-77-7 structure
Product Name:2-(2-Cyanophenylmethoxy)phenylboronic acid
CAS No:1256355-77-7
MF:C14H12BNO3
MW:253.060983657837
MDL:MFCD12558049
CID:2193996
PubChem ID:43145286
Update Time:2025-05-20

2-(2-Cyanophenylmethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Cyanophenylmethoxy)phenylboronic acid
    • [2-[(2-cyanophenyl)methoxy]phenyl]boronic acid
    • {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
    • CS-0178787
    • SCHEMBL2562238
    • AS-68649
    • DB-363935
    • D92848
    • 2-(2-cyanophenylmethoxy)phenylboronicacid
    • Boronic acid, B-[2-[(2-cyanophenyl)methoxy]phenyl]-
    • 1256355-77-7
    • DTXSID30655547
    • 2-[(2-CYANOPHENYL)METHOXY]PHENYLBORONIC ACID
    • AKOS009319447
    • MDL: MFCD12558049
    • Inchi: 1S/C14H12BNO3/c16-9-11-5-1-2-6-12(11)10-19-14-8-4-3-7-13(14)15(17)18/h1-8,17-18H,10H2
    • InChI Key: KMFCIPQMUBUQLW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1B(O)O)CC1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 253.09100
  • Monoisotopic Mass: 253.0910234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.5Ų

Experimental Properties

  • PSA: 73.48000
  • LogP: 0.81708

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Additional information on 2-(2-Cyanophenylmethoxy)phenylboronic acid

2-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comprehensive Overview

2-(2-Cyanophenylmethoxy)phenylboronic acid, identified by the CAS number 1256355-77-7, is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, characterized by its unique structure featuring a boronic acid group and a cyanophenylmethoxy substituent, has emerged as a valuable building block in modern chemical research. Recent advancements in its synthesis, characterization, and applications have further underscored its potential in diverse scientific domains.

The molecular structure of 2-(2-Cyanophenylmethoxy)phenylboronic acid is notable for its combination of functional groups, which confer it with distinctive chemical properties. The boronic acid moiety is well-known for its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, making it an essential component in the construction of complex aromatic systems. Meanwhile, the cyanophenylmethoxy group introduces electronic and steric effects that can be exploited to modulate the compound's reactivity and selectivity in various reactions. This duality of functionality positions it as a key intermediate in the synthesis of advanced materials and bioactive molecules.

Recent studies have highlighted the role of 2-(2-Cyanophenylmethoxy)phenylboronic acid in the development of novel pharmaceutical agents. Its ability to participate in palladium-catalyzed coupling reactions has enabled the creation of biologically active compounds with potential applications in cancer therapy and neurodegenerative diseases. For instance, researchers have successfully utilized this compound as a precursor for synthesizing small-molecule inhibitors targeting specific protein kinases involved in oncogenesis.

In addition to its pharmaceutical applications, 2-(2-Cyanophenylmethoxy)phenylboronic acid has also found utility in materials science. Its incorporation into polymer frameworks has been shown to enhance mechanical properties and thermal stability, making it a promising candidate for high-performance polymers used in electronics and aerospace industries. Furthermore, its electronic properties make it a viable candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency of these syntheses, reducing production costs and environmental impact. For example, the use of transition metal catalysts has enabled selective formation of the desired product while minimizing by-products.

The characterization of this compound is equally important for understanding its behavior in various chemical systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its molecular structure and conformational preferences. These insights are crucial for optimizing its use in downstream applications.

In conclusion, 2-(2-Cyanophenylmethoxy)phenylboronic acid, with its unique combination of functional groups and versatile reactivity, continues to be a focal point in contemporary chemical research. Its contributions to drug discovery, materials science, and catalytic processes highlight its significance as a key intermediate in modern chemistry. As research progresses, further innovations are expected to unlock even greater potential for this remarkable compound.

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